Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-
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Overview
Description
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- is an organic compound that belongs to the class of heterocyclic compounds It features a phenyl group attached to an ethanone moiety, which is further connected to a tetrahydro-2(1H)-pyrimidinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- typically involves the condensation of a phenyl-substituted ethanone with a tetrahydro-2(1H)-pyrimidinylidene precursor. One common method involves the use of a base-catalyzed reaction where the ethanone is reacted with the pyrimidinylidene compound under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-phenyl-2-(tetrahydro-2-furanyl)-: Similar structure but with a tetrahydrofuran ring instead of a pyrimidinylidene group.
Ethanone, 1-phenyl-2-(tetrahydro-2-thiophenyl)-: Contains a thiophene ring instead of a pyrimidinylidene group.
Uniqueness
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- is unique due to the presence of the tetrahydro-2(1H)-pyrimidinylidene group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-diazinan-2-ylidene)-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-3,5-6,9,13-14H,4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQWARJGSITBAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=CC=C2)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326920 |
Source
|
Record name | AR-682/43286377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82100-30-9 |
Source
|
Record name | AR-682/43286377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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